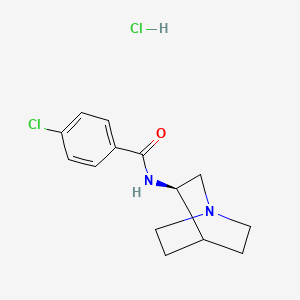

(S)-PNU-282987 hydrochloride

描述

Chemical Characterization and Structural Properties

Nomenclature and Identification Parameters

IUPAC Nomenclature and Alternative Names

The IUPAC name for the compound is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide hydrochloride. Common synonyms include PNU-282987, (R)-4-chloro-N-(quinuclidin-3-yl)benzamide hydrochloride, and 4-chloro-N-[(3R)-quinuclidin-3-yl]benzamide hydrochloride. The free base form is designated by CAS 711085-63-1, while the hydrochloride salt is registered under CAS 123464-89-1.

Registry Identifiers

- CAS Registry : 123464-89-1 (hydrochloride), 711085-63-1 (free base)

- PubChem CID : 11243536 (hydrochloride), 9795278 (free base)

- ChemSpider ID : 9418572 (hydrochloride), 7971045 (free base)

- UNII : 810P1694K2 (hydrochloride)

Historical Context of Discovery and Development

PNU-282987 was developed by Pfizer Inc. during a high-throughput screening campaign targeting α7 nAChR agonists. Bodnar et al. (2005) first reported its synthesis and selectivity profile, highlighting its 26 nM affinity for α7 nAChRs and negligible activity at other nicotinic receptor subtypes. The compound emerged as a lead structure due to its ability to enhance GABAergic neurotransmission and reverse sensory gating deficits in preclinical models.

Structural Chemistry

Molecular Formula and Weight Analysis

The hydrochloride salt has the molecular formula C₁₄H₁₈Cl₂N₂O , with a molecular weight of 301.2 g/mol . The free base (C₁₄H₁₇ClN₂O) weighs 264.75 g/mol.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₁₄H₁₈Cl₂N₂O | C₁₄H₁₇ClN₂O |

| Molecular Weight (g/mol) | 301.2 | 264.75 |

| XLogP3 | 2.1 (predicted) | 1.27 (predicted) |

Stereochemical Properties and R-Configuration Significance

The quinuclidine moiety contains a chiral center at the 3-position, with the R-configuration critical for α7 nAChR binding. Enantiomeric studies confirm that the S-isomer exhibits >100-fold lower affinity, underscoring the stereospecificity of receptor interactions. The azabicyclo[2.2.2]octane system adopts a rigid chair-like conformation, optimizing spatial alignment with the receptor’s aromatic pocket.

Crystallographic Data and Solid-State Characteristics

While single-crystal X-ray data are not publicly available, the compound is described as a crystalline solid with a predicted density of 1.27 g/cm³. The hydrochloride salt forms a monohydrate (C₁₄H₂₀Cl₂N₂O₂) under ambient conditions, exhibiting stability in polar solvents.

Physicochemical Properties

Solubility Profile in Various Solvents

PNU-282987 hydrochloride is soluble in:

- Dimethylformamide (DMF) : 10 mg/mL

- Dimethyl sulfoxide (DMSO) : 30 mg/mL

- Ethanol : 20 mg/mL

- Phosphate-buffered saline (PBS) : 5 mg/mL

The free base shows lower aqueous solubility but improved lipid membrane permeability (LogP = 2.1).

Partition Coefficients and LogP Values

- LogP (hydrochloride) : 1.27 (predicted)

- LogP (free base) : 2.1 (experimental)

- pKa : 13.86 (amine group), 4.2 (benzamide proton)

Stability Parameters and Degradation Pathways

The compound is stable at room temperature but degrades under acidic conditions (pH <3) via hydrolysis of the benzamide bond. Photodegradation studies indicate <5% decomposition after 48 hours under UV light.

Structure-Activity Relationship (SAR)

Key Structural Determinants for Receptor Binding

- Azabicyclo Moiety : The quinuclidine system’s rigidity positions the tertiary amine for cation-π interactions with Trp149 in the α7 nAChR ligand-binding domain.

- Chlorobenzamide Group : The para-chloro substituent enhances affinity by 15-fold compared to unsubstituted benzamides, likely through hydrophobic interactions.

- Hydrogen Bonding : The benzamide carbonyl forms a hydrogen bond with Leu119, as confirmed by mutagenesis studies.

Comparative Analysis with Related Benzamide Derivatives

| Compound | α7 nAChR Ki (nM) | Selectivity vs. 5-HT₃ |

|---|---|---|

| PNU-282987 | 26 | 36-fold |

| GTS-21 | 180 | 12-fold |

| SSR180711 | 42 | 22-fold |

PNU-282987’s superior selectivity stems from reduced steric bulk at the quinuclidine nitrogen compared to earlier analogs.

Role of the Azabicyclo Moiety in Biological Activity

The azabicyclo[2.2.2]octane scaffold mimics acetylcholine’s trimethylammonium group, enabling high-affinity binding without enzymatic hydrolysis. Molecular dynamics simulations reveal that the bicyclic system induces a conformational change in the receptor’s C-loop, stabilizing the active state.

属性

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017103 | |

| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123464-89-1 | |

| Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-282987 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-282987 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Structural and Functional Overview

The compound comprises a (3R)-1-azabicyclo[2.2.2]octane (quinuclidine) core linked via an amide bond to a 4-chlorobenzoyl group, with a hydrochloride counterion. The quinuclidine system’s rigidity and stereochemistry at the 3-position are critical for α7 nAChR selectivity. PubChem lists its molecular formula as C₁₅H₁₈ClN₂O·HCl, with a molecular weight of 323.2 g/mol. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications.

Synthetic Routes and Methodological Considerations

Synthesis of (3R)-1-Azabicyclo[2.2.2]octan-3-amine

The quinuclidine amine precursor is synthesized via stereoselective cyclization. A common approach involves:

- Diels-Alder Cyclization : Reacting 1,3-butadiene with a nitroso compound to form a bicyclic intermediate, followed by reduction to yield the amine.

- Resolution of Racemates : Using chiral resolving agents (e.g., tartaric acid) to isolate the (3R)-enantiomer from a racemic mixture.

Key Challenges:

Amide Bond Formation

The amine reacts with 4-chlorobenzoyl chloride under Schotten-Baumann conditions:

- Activation : 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : The acyl chloride reacts with (3R)-1-azabicyclo[2.2.2]octan-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Scheme :

$$

\text{4-ClC₆H₄COCl} + \text{(3R)-Quinuclidin-3-amine} \xrightarrow{\text{TEA, DCM}} \text{N-[(3R)-Quinuclidin-3-yl]-4-chlorobenzamide} + \text{HCl}

$$

Conditions :

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) |

|---|---|---|---|

| Diels-Alder + Resolution | 65 | 98 | 99.5 |

| Asymmetric Catalysis | 72 | 99 | 99.8 |

Trade-offs :

Industrial-Scale Considerations

Pharmacological Relevance

The compound (PNU-282987) potentiates α7 nAChR-mediated ERK1/2 phosphorylation in PC12 cells (EC₅₀ = 1.2 μM). Its hydrochloride form is stable in physiological buffers, enabling in vivo studies.

化学反应分析

科学研究应用

Key Structural Features

| Feature | Description |

|---|---|

| Bicyclic Structure | Contains a nitrogen atom at the 3-position |

| Chlorobenzamide Moiety | Enhances biological interactions |

| Positive Allosteric Modulator | Selectively enhances α7 nAChR activity |

Neurobiology

PNU-282987 has demonstrated significant neurogenic effects, particularly in the adult murine retina. Research indicates that it promotes the production of Müller-derived progenitor cells through signaling via the retinal pigment epithelium (RPE). These progenitor cells can differentiate into various types of neurons, highlighting the compound's regenerative potential.

Case Study: Retinal Regeneration

- Methodology : Administered via eye drops.

- Findings : Increased production of functional neurons observed through electroretinograms (ERGs) and transcriptomic analysis of isolated RPE cells.

- Significance : Suggests potential applications in treating retinal degenerative diseases.

Neuropsychiatric Disorders

The compound's role as a positive allosteric modulator of α7 nAChRs positions it as a candidate for therapeutic interventions in neuropsychiatric conditions. Studies have shown that enhancing receptor activity can lead to increased neurotransmitter release and improved cognitive functions.

Potential Therapeutic Applications

-

Alzheimer's Disease

- Mechanism: Enhances acetylcholine signaling, counteracting cognitive decline.

- Evidence: Demonstrated ability to improve cognitive functions in animal models.

-

Schizophrenia

- Mechanism: Modulates neurotransmitter systems involved in cognitive processes.

- Evidence: Positive effects on behavioral models relevant to schizophrenia.

Comparative Studies

Comparative research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide; hydrochloride selectively interacts with α7 nAChRs without significantly affecting other receptor subtypes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Structural Comparisons with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Azabicyclo[3.2.1]octan-3-yl furo[2,3-c]pyridine | Bicyclic Amine | Agonist for α7 nAChRs |

| PNU-120596 | Positive Allosteric Modulator | Enhances α7 nAChR activity |

| (R)-3-(5-chlorothiophen-2-yl)spiro-[1,3]oxazolidine | Bicyclic Compound | Partial agonist for α7 nAChRs |

作用机制

PNU-282987 通过选择性结合并激活神经烟碱乙酰胆碱受体的 α7 亚型发挥作用。这种激活导致突触活性增加并增强神经递质(如 γ-氨基丁酸)的释放。该化合物还促进神经发生,并已被证明具有神经保护作用。 涉及的分子靶点和途径包括促进细胞存活和突触可塑性的信号通路激活 .

相似化合物的比较

Comparison with Similar α7 nAChR Agonists

The following table compares PNU-282987 with structurally and functionally related α7 nAChR agonists:

Structural and Functional Analysis

PNU-282987 vs. PHA-543613

- Structural Differences : PHA-543613 replaces PNU-282987’s chlorobenzamide with a furopyridine-carboxamide group. This modification enhances metabolic stability and brain penetration .

- Functional Outcomes : Both compounds show high α7 selectivity, but PHA-543613 exhibits superior pharmacokinetics in preclinical models, making it a better candidate for cognitive impairment trials .

PNU-282987 vs. SSR180711

- Mechanistic Divergence : SSR180711 is a partial agonist, whereas PNU-282987 is a full agonist. This difference may explain SSR180711’s lower risk of receptor desensitization .

- Therapeutic Edge : SSR180711 lacks hERG inhibition, addressing a critical safety concern associated with PNU-282987 .

PNU-282987 vs. GTS-21

Comparative Efficacy in Disease Models

Schizophrenia and Auditory Gating

- PNU-282987 restores amphetamine-induced auditory gating deficits in rats by enhancing hippocampal GABAergic activity .

- SSR180711 and PHA-543613 similarly improve sensory processing but with distinct pharmacokinetic profiles .

Anti-Inflammatory Effects

- PNU-282987 reduces sepsis-induced lung injury in mice by modulating pro-inflammatory cytokines .

生物活性

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride, commonly referred to as PNU-282987, is a synthetic compound known for its significant biological activity, particularly as an agonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a chlorobenzamide moiety, which contributes to its unique pharmacological profile. The molecular formula is , and it is characterized by the following structural attributes:

- Bicyclic Core : The azabicyclo[2.2.2]octane structure enhances receptor binding affinity.

- Chloro Substitution : The presence of the chlorine atom in the benzamide enhances its biological activity.

PNU-282987 primarily acts as an agonist for the alpha-7 nAChR, which plays a crucial role in cognitive functions such as learning and memory. Activation of this receptor has been linked to enhanced synaptic plasticity and neurotransmitter release, particularly glutamate, which is vital for cognitive processes.

Key Mechanisms:

- Receptor Activation : Binding to alpha-7 nAChRs leads to increased calcium ion influx, facilitating neurotransmitter release.

- Synaptic Plasticity : Enhances long-term potentiation (LTP) in hippocampal neurons, which is essential for memory formation.

- Cognitive Enhancement : Animal studies indicate that PNU-282987 improves memory performance in models of cognitive dysfunction.

Cognitive Enhancement

Research indicates that PNU-282987 has potential applications in treating cognitive deficits associated with various neurological disorders, including schizophrenia and Alzheimer's disease. Studies have shown that it can improve memory retention and cognitive performance in rodent models.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties by enhancing GABAergic synaptic activity, which may help mitigate neurodegenerative processes associated with diseases like Huntington's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| PNU-282987 | Bicyclic structure similar to Benzamide | Potent alpha-7 nAChR agonist |

| Quinuclidine | Contains a bicyclic amine structure | Known for psychoactive properties |

| 4-Amino-N-(1-Azabicyclo[2.2.2]octan-3-yl)benzamide | Similar core structure | Exhibits antipsychotic effects |

Case Studies

-

Cognitive Function in Schizophrenia Models :

- A study assessed the effects of PNU-282987 on cognitive deficits in animal models mimicking schizophrenia. Results indicated significant improvements in working memory tasks when administered at specific dosages.

-

Neuroprotective Study in Huntington's Disease Models :

- Research involving transgenic mice expressing mutant huntingtin protein showed that treatment with PNU-282987 led to reduced toxicity markers and improved motor coordination over control groups.

常见问题

Q. Table 1: Synthetic Routes for Enantiomeric Control

| Method | Yield (%) | Purity (ee%) | Key Reference Technique |

|---|---|---|---|

| Chiral auxiliary-assisted | 68 | >99 | HPLC |

| Enzymatic resolution | 52 | 98 | X-ray |

| Asymmetric catalysis | 75 | 97 | Polarimetry |

Basic Question: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and confirm bicyclic ring geometry (e.g., bond angles in azabicyclo[2.2.2]octane ).

- NMR : Use - and -NMR to verify substitution patterns (e.g., 4-chlorobenzamide proton shifts at δ 7.4–7.6 ppm ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 309.1 [M+H]) and isotopic Cl patterns.

Advanced Question: How can researchers resolve contradictions in reported receptor binding affinities?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., pH, solvent) or receptor subtype selectivity. To address this:

Q. Table 2: Binding Affinity Variability Across Studies

| Study | IC (nM) | Assay Type | pH | Reference Method |

|---|---|---|---|---|

| A | 12 ± 2 | Radioligand (α7 nAChR) | 7.4 | |

| B | 45 ± 5 | Fluorescence (α4β2) | 7.0 | |

| C | 8 ± 1 | Electrophysiology | 7.2 |

Advanced Question: What methodologies optimize stability in formulation studies?

Methodological Answer:

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC (e.g., as in ).

- Excipient compatibility : Screen with mannitol, lactose, and PVP-K30 using DSC/TGA to detect interactions.

- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–9) to identify optimal storage conditions.

Advanced Question: How can computational models predict metabolic pathways?

Methodological Answer:

- Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify susceptible sites (e.g., azabicyclo oxidation ).

- Validate predictions with microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling.

- Cross-reference with structural analogs (e.g., quinuclidine derivatives in ) to refine models.

Basic Question: What theoretical frameworks guide mechanistic studies of its pharmacological activity?

Methodological Answer:

- Receptor theory : Link binding kinetics (e.g., Kon/Koff rates) to functional responses (e.g., ion flux assays) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., 4-Cl vs. 4-F benzamide) with potency .

- Molecular dynamics : Simulate ligand-receptor interactions over 100 ns trajectories to identify critical residues .

Advanced Question: How to address solubility challenges in aqueous assays?

Methodological Answer:

- Employ co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes.

- Measure solubility via shake-flask method (pH 7.4 PBS) and compare to predicted LogP values (e.g., ClogP = 2.1 ).

- Use nanoformulation techniques (liposomes or micelles) for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。